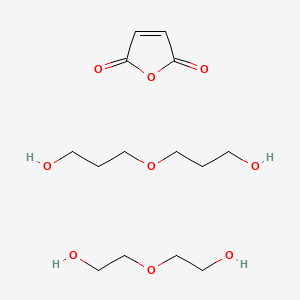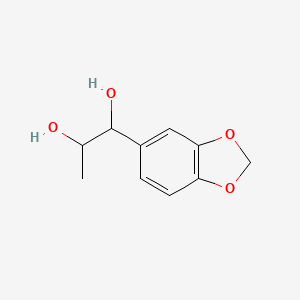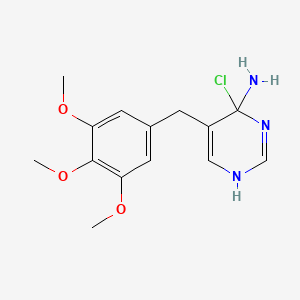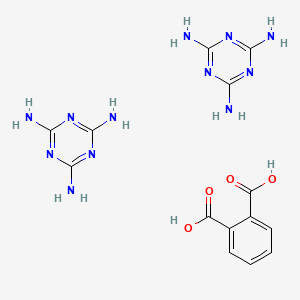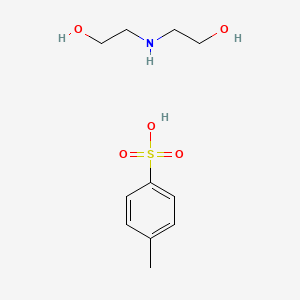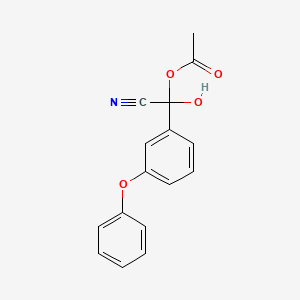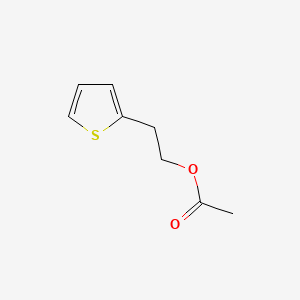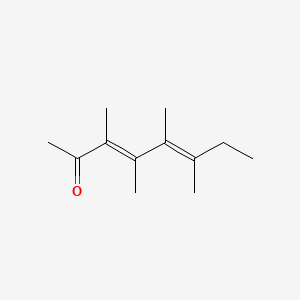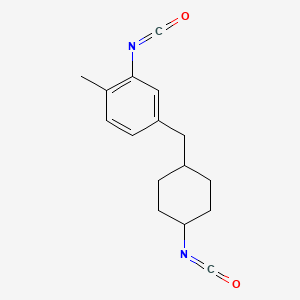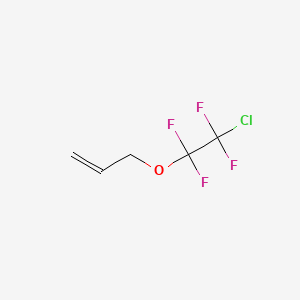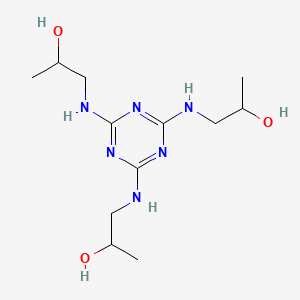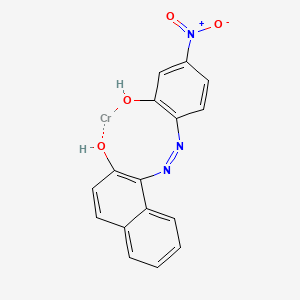
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium: is an organometallic compound identified by the Colour Index Constitution Numbers C.I. 12195 and 12197 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium involves the reaction of 2-naphthol with 2-hydroxy-4-nitroaniline in the presence of a chromium salt. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, nitro groups under electrophilic substitution conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metals. The azo group and the hydroxyl groups on the aromatic rings facilitate the binding to metal ions, leading to the formation of stable organometallic complexes. These complexes can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- [1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromium
- [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
Comparison:
- Uniqueness: [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium is unique due to its specific azo and hydroxyl functional groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
- Applications: While similar compounds may also be used as dyes and in coordination chemistry, [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium is particularly valued for its stability and vibrant color properties .
Propriétés
Numéro CAS |
85896-47-5 |
|---|---|
Formule moléculaire |
C16H11CrN3O4 |
Poids moléculaire |
361.27 g/mol |
Nom IUPAC |
chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O4.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h1-9,20-21H; |
Clé InChI |
VKHFCXSCJWLIMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


